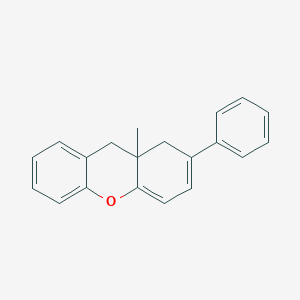
9A-Methyl-2-phenyl-9,9A-dihydro-1H-xanthene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9A-Methyl-2-phenyl-9,9A-dihydro-1H-xanthene: is a chemical compound belonging to the xanthene family. Xanthenes are known for their diverse applications in various fields, including chemistry, biology, and medicine. This particular compound is characterized by its unique structure, which includes a methyl group at the 9A position and a phenyl group at the 2 position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9A-Methyl-2-phenyl-9,9A-dihydro-1H-xanthene can be achieved through several methods. One common approach involves the reaction of 2-phenyl-9,9A-dihydro-1H-xanthene with a methylating agent under controlled conditions. The reaction typically requires a catalyst, such as palladium or copper, and is carried out in an organic solvent like dichloromethane or toluene .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions: 9A-Methyl-2-phenyl-9,9A-dihydro-1H-xanthene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding xanthone derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The phenyl and methyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon or copper iodide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields xanthone derivatives, while reduction produces more saturated compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 9A-Methyl-2-phenyl-9,9A-dihydro-1H-xanthene is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: Its derivatives are often used as probes to investigate biological processes .
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties. They are studied for their anti-inflammatory, antioxidant, and anticancer activities .
Industry: Industrially, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .
Wirkmechanismus
The mechanism of action of 9A-Methyl-2-phenyl-9,9A-dihydro-1H-xanthene involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes. The exact pathways and targets depend on the specific derivative and its application .
Vergleich Mit ähnlichen Verbindungen
- 2-Phenyl-9,9A-dihydro-1H-xanthene
- 9A-Methyl-2-phenyl-xanthone
- 9,10-Dihydro-9-phenylacridine
Comparison: Compared to similar compounds, 9A-Methyl-2-phenyl-9,9A-dihydro-1H-xanthene is unique due to its specific substitution pattern. The presence of a methyl group at the 9A position and a phenyl group at the 2 position imparts distinct chemical and physical properties, making it suitable for specialized applications .
Eigenschaften
CAS-Nummer |
61075-28-3 |
|---|---|
Molekularformel |
C20H18O |
Molekulargewicht |
274.4 g/mol |
IUPAC-Name |
9a-methyl-2-phenyl-1,9-dihydroxanthene |
InChI |
InChI=1S/C20H18O/c1-20-13-16(15-7-3-2-4-8-15)11-12-19(20)21-18-10-6-5-9-17(18)14-20/h2-12H,13-14H2,1H3 |
InChI-Schlüssel |
MDTHYRDARKURCJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CC3=CC=CC=C3OC1=CC=C(C2)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-[1,4-Phenylenebis(dimethylsilanediyl)]di(prop-2-en-1-ol)](/img/structure/B14590431.png)
![2-Chloro-1-[(4-nitrophenyl)sulfanyl]-4-(trifluoromethyl)benzene](/img/structure/B14590436.png)
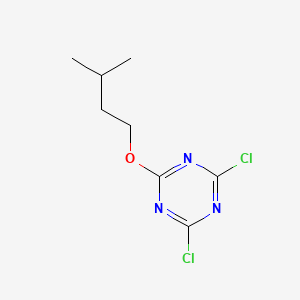


![4-[(4-Hydroxy-3,5-diiodophenyl)sulfanyl]-3,5-diiodo-L-phenylalanine](/img/structure/B14590460.png)
![3-[(4-Oxo-3,4-dihydro-2H-1-benzopyran-6-yl)oxy]propanoic acid](/img/structure/B14590468.png)
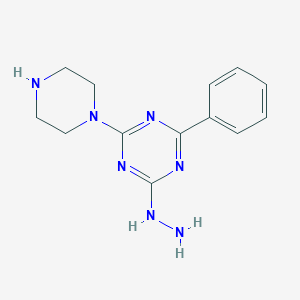
![2-[3,4-Bis(benzyloxy)-2-fluorophenyl]oxirane](/img/structure/B14590491.png)
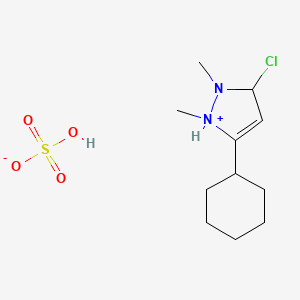
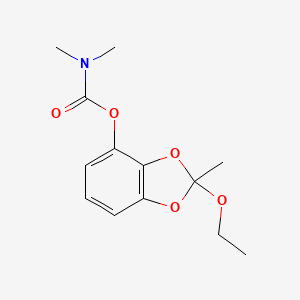


![2,6-Bis[(diethylamino)methyl]-4-nitrophenol](/img/structure/B14590526.png)
